REACTION_CXSMILES
|
C([O:9]/[C:10](/[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[CH:11]\[C:12]1[N:16](C(=O)C2C=CC=CC=2)[C:15]2[CH:25]=[CH:26][CH:27]=[CH:28][C:14]=2[N:13]=1)(=O)C1C=CC=CC=1>Cl>[NH:13]1[C:14]2[CH:28]=[CH:27][CH:26]=[CH:25][C:15]=2[N:16]=[C:12]1[CH2:11][C:10]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:9]
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O\C(=C/C1=NC2=C(N1C(C1=CC=CC=C1)=O)C=CC=C2)\C2=CC=CC=C2
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred with toluene
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
The residue is washed with petrol ether
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
washed with petrol ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CC(=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 152.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |